N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline-2-carboxamide core linked to a 1,3-benzothiazole moiety substituted with a diethylsulfamoyl group at position 5. The diethylsulfamoyl group contributes to solubility and steric effects, which may modulate pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-25(4-2)30(27,28)15-10-12-17-19(13-15)29-21(23-17)24-20(26)18-11-9-14-7-5-6-8-16(14)22-18/h5-13H,3-4H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPORYABBAFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N-[6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-yl]Cyclopropanecarboxamide (): This compound replaces the quinoline-2-carboxamide group with a cyclopropanecarboxamide and substitutes dimethylsulfamoyl instead of diethylsulfamoyl. Such modifications could alter solubility and metabolic stability compared to the target compound .
- N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Quinoline-4-Carboxamide (): Here, the benzothiazole is replaced with a thiazole ring, and the quinoline-2-carboxamide is shifted to the 4-position. The 4-carboxamide orientation reduces conjugation with the quinoline nitrogen, possibly diminishing π-π stacking interactions. The thiazole-sulfamoyl group may enhance hydrogen-bonding capacity, influencing target selectivity .
Quinoline Carboxamide Position and Linkage
- N-(4-Bromophenyl)Quinoline-2-Carboxamide (): Synthesized via microwave-assisted amidation, this analog lacks the benzothiazole-sulfamoyl moiety. The 2-carboxamide position preserves conjugation with the quinoline nitrogen, favoring planar interactions with hydrophobic protein pockets. The absence of a sulfamoyl group reduces polarity, which might decrease aqueous solubility but improve passive diffusion .
- Patented Benzothiazole-Amino Derivatives (): Example include compounds with adamantyl or pyridopyridazine substituents. The target compound’s diethylsulfamoyl group offers a balance between synthetic feasibility and moderate steric demand .
Amidation Strategies
The target compound’s synthesis likely involves coupling quinoline-2-carboxylic acid with a 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine precursor. and highlight two approaches:
- Classical Amidation (): Using HATU/DIPEA in DMF at elevated temperatures yielded related quinoline-4-carboxamides with low efficiency (8% yield after purification). Side reactions with DIPEA necessitated additional washes, complicating scalability .
- Microwave-Assisted Amidation (): Reactions under microwave irradiation (150°C, 800 W) achieved faster equilibration and higher purity for quinoline-2-carboxamides. Solvent-free conditions or chlorobenzene improved yields, suggesting this method could optimize the target compound’s synthesis .
Sulfamoyl Group Introduction
The diethylsulfamoyl moiety may be introduced via sulfonylation of a 6-amino-benzothiazole intermediate, followed by alkylation with diethyl sulfate. demonstrates analogous steps for dimethylsulfamoyl derivatives, though alkylation efficiency varies with steric demand .
Physicochemical and Pharmacological Implications
Key Properties (Hypothesized)
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